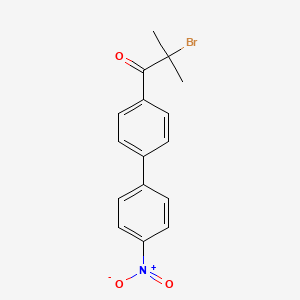

2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 58269 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 58269 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but common methods include:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of NSC 58269 may involve scaling up the laboratory synthesis methods. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

NSC 58269 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one exhibits potential anticancer properties. The presence of the nitro group is believed to enhance its interaction with biological targets, which may lead to the inhibition of cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, particularly breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and inhibition of specific kinases involved in cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. The bromine atom in its structure may enhance its ability to disrupt microbial membranes.

Research Findings : Studies have shown that compounds with similar structures exhibit enhanced activity against Gram-positive bacteria, attributed to their ability to interfere with bacterial cell wall synthesis.

Organic Synthesis Applications

Due to its reactivity, this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of various pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis typically involves:

- Bromination reactions to introduce the bromine substituent.

- Nitro group introduction via electrophilic aromatic substitution.

Materials Science Applications

The compound's unique properties make it useful in developing advanced materials, particularly in polymer chemistry and photonic applications. Its ability to form stable complexes with other materials can lead to enhanced mechanical and optical properties.

Mechanism of Action

The mechanism of action of NSC 58269 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- NSC 706744

- NSC 725776 (Indimitecan)

- NSC 724998 (Indotecan)

Uniqueness

NSC 58269 is unique due to its specific molecular structure and the particular set of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for specific applications.

Biological Activity

2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one, also known as NSC 58269, is a compound of considerable interest due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 6626-67-1 |

| Molecular Formula | C16H14BrNO3 |

| Molecular Weight | 348.19 g/mol |

| IUPAC Name | 2-bromo-2-methyl-1-[4-(4-nitrophenyl)phenyl]propan-1-one |

| InChI Key | NJUCDLYCUJWUOA-UHFFFAOYSA-N |

Research indicates that this compound exhibits biological activity through various mechanisms, including:

- Inhibition of Protein Targets : Preliminary studies suggest that this compound can inhibit specific proteins involved in cellular processes, such as mitotic spindle formation in cancer cells. For instance, it has been shown to increase multipolarity in centrosome-amplified DLD1 human colon cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against certain bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for NSC 58269 are not well-documented, related compounds in its class have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

A study conducted on the effects of various HSET inhibitors, including NSC 58269, revealed that treatment with this compound resulted in a significant increase in mitotic spindle multipolarity in tetraploid DLD1 cells. The observed increase was approximately 10% at a concentration of 15 μM, suggesting a potential role in disrupting normal mitotic processes in cancer cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of NSC 58269, a comparison with structurally related compounds can provide insights into its pharmacological potential.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| NSC 58269 (2-Bromo...) | Moderate | Significant | Inhibits mitotic spindle formation |

| Biphenyl Derivative A | High | Low | Effective against Gram-positive bacteria |

| Biphenyl Derivative B | Moderate | Moderate | Potential HSET inhibitor |

Properties

CAS No. |

6626-67-1 |

|---|---|

Molecular Formula |

C16H14BrNO3 |

Molecular Weight |

348.19 g/mol |

IUPAC Name |

2-bromo-2-methyl-1-[4-(4-nitrophenyl)phenyl]propan-1-one |

InChI |

InChI=1S/C16H14BrNO3/c1-16(2,17)15(19)13-5-3-11(4-6-13)12-7-9-14(10-8-12)18(20)21/h3-10H,1-2H3 |

InChI Key |

NJUCDLYCUJWUOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.